N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
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Overview
Description
“N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride” is a compound with the CAS Number: 2408970-10-3 . It’s a powder with a molecular weight of 245.19 .
Physical and Chemical Properties Analysis
The compound “N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride” is a powder stored at room temperature . More specific physical and chemical properties are not available.
Scientific Research Applications
Piperazine and Piperidine Derivatives in Drug Development
Piperazine and piperidine derivatives are significant in drug design due to their presence in a wide range of therapeutic agents, including antipsychotics, antihistamines, antidepressants, and anticancer agents. Modifications to the piperazine nucleus can lead to substantial differences in medicinal potential, indicating a broad scope for research into novel therapeutic applications (Rathi et al., 2016).
Pharmacological Properties of Metoclopramide
Metoclopramide is a compound with pharmacological properties that include actions on gastrointestinal motility, reflecting the therapeutic potential of piperidine derivatives in treating various digestive disorders. This compound's effects provide a basis for researching similar compounds for gastrointestinal applications (Pinder et al., 2012).
Dopamine D2 Receptor Ligands
Piperidine derivatives have been studied for their role as ligands for dopamine D2 receptors, with implications for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. This research area underscores the importance of piperidine derivatives in developing central nervous system therapies (Jůza et al., 2022).
Synthesis and Therapeutic Use of Spiropiperidines
Spiropiperidines, which involve the fusion of a spirosystem to a piperidine ring, have gained attention in drug discovery for exploring new areas of chemical space. The methodology for constructing spiropiperidines covers a range of synthetic strategies, highlighting their potential in medicinal chemistry and pharmaceutical research (Griggs et al., 2018).
Properties
IUPAC Name |
N-(2-methoxyethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.2ClH/c1-19-9-8-16-14(18)12-2-3-13(17-10-12)11-4-6-15-7-5-11;;/h2-3,10-11,15H,4-9H2,1H3,(H,16,18);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMZWAGWYUHAIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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